For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure and Properties of Biphenyl (B1667301)
Abstract
Biphenyl, an aromatic hydrocarbon composed of two connected phenyl rings, serves as a foundational structure in organic chemistry. Its unique stereochemistry and relative stability make it a crucial intermediate in the synthesis of a wide array of organic compounds, ranging from pharmaceuticals and agrochemicals to advanced polymers and liquid crystals.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of biphenyl, with a particular focus on its relevance to drug development. Detailed experimental protocols for its synthesis via Suzuki-Miyaura and Ullmann coupling reactions are provided, along with a summary of its toxicological profile and metabolic pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Molecular Structure and Stereochemistry
Biphenyl (or diphenyl) is an organic compound with the molecular formula (C₆H₅)₂. It consists of two benzene (B151609) rings linked by a single C-C bond.[4] This central bond is the rotational axis that defines the molecule's overall conformation.
Conformation and Dihedral Angle
The stereochemistry of biphenyl is a subject of considerable interest due to the sterically hindered rotation around the central C1-C1' single bond.[1] The conformation of the molecule—specifically the torsional (or dihedral) angle between the planes of the two phenyl rings—varies significantly depending on the physical state.
-
Gas Phase: In the gaseous state, the biphenyl molecule is not planar. The two rings are twisted with an equilibrium torsional angle of approximately 44.4°.[1][5] This twisted conformation is a result of the balance between two opposing effects: the steric repulsion of the ortho-hydrogen atoms, which favors a twisted state, and the π-conjugation between the rings, which favors a planar arrangement. The energy barriers to rotation are relatively small, being about 6.0 kJ/mol at 0° (planar) and 6.5 kJ/mol at 90° (perpendicular).[1]
-
Solid State: In its crystalline form at room temperature, biphenyl adopts a planar conformation, which is an average of two twisted structures.[1] However, at lower temperatures (around 22 K), the rings are permanently twisted from one another by approximately 10°.[5] The planarity observed at higher temperatures in the solid state is attributed to crystal packing forces that overcome the steric hindrance of the ortho-hydrogens.[6]
Structural Parameters
X-ray crystallography studies have provided precise measurements of the bond lengths and angles within the biphenyl molecule. These parameters are crucial for understanding its chemical behavior and for computational modeling.
| Parameter | Value | Reference |
| Inter-ring C-C Bond Length | 1.506 Å | [6] |
| Average Intra-ring C-C Bond Length | 1.39 Å (approx.) | [7] |
| C-H Bond Length | 1.08 Å (approx.) | [7] |
| Intra-ring C-C-C Bond Angles | ~120° | [7] |
| Dihedral Angle (Gas Phase) | 44.4° | [1] |
| Dihedral Angle (Solid State, 100K) | ~10° | [5] |
Physicochemical Properties
Biphenyl is a white or slightly yellow crystalline solid with a distinctively pleasant odor.[1][4] It is a thermally stable organic compound, making it suitable for high-temperature applications.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀ | [1][8] |
| Molecular Weight | 154.21 g/mol | [4][8] |
| Appearance | Colorless to pale-yellow solid | [4] |
| Melting Point | 69.2 °C (156.6 °F) | [1] |
| Boiling Point | 255 °C (491 °F) | [1] |
| Density | 1.04 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1][9] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, methanol, CCl₄, CS₂ | [4][10] |
| Vapor Pressure | 4 Pa at 20°C | [11] |
| log Kₒw (Octanol/Water Partition Coeff.) | 3.88 - 4.04 | [11] |
Chemical Properties
Due to the absence of functional groups, biphenyl is relatively non-reactive.[1][2] However, the phenyl rings can undergo electrophilic substitution reactions typical of aromatic compounds.
-
Thermal Stability: Biphenyl is one of the most thermally stable organic compounds. A eutectic mixture with diphenyl ether is stable up to 400 °C and is widely used as a heat transfer agent.[1]
-
Sulfonation: Biphenyl can undergo sulfonation, which upon hydrolysis, yields p-hydroxybiphenyl and p,p′-dihydroxybiphenyl, compounds used as fungicides.[1]
-
Halogenation: It undergoes halogenation in the presence of a Lewis acid.[3] This reaction is the basis for the production of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs).[1]
-
Reactivity with Metals: Biphenyl reacts with alkali metals like lithium to form a radical anion (lithium biphenyl), which is a potent reducing agent used in organic synthesis.[1]
Synthesis of Biphenyl and its Derivatives
Biphenyl is produced industrially and can also be synthesized in the laboratory through various coupling reactions. These methods are foundational for creating the diverse range of substituted biphenyls used in research and industry.
Industrial Production
Biphenyl occurs naturally in coal tar, crude oil, and natural gas.[1] The primary industrial routes for its production are:
-
Dealkylation of Toluene (B28343): The reaction of toluene with benzene produces biphenyl and methane.[1] C₆H₅CH₃ + C₆H₆ → C₆H₅−C₆H₅ + CH₄
-
Oxidative Dehydrogenation of Benzene: Two benzene molecules are coupled with the loss of hydrogen.[1] 2C₆H₆ + ½O₂ → C₆H₅−C₆H₅ + H₂O
Laboratory Synthesis: Cross-Coupling Reactions
The synthesis of substituted, often unsymmetrical, biphenyls is of paramount importance in drug development. Palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods.[12]
The Suzuki-Miyaura coupling is the most common method for forming C-C bonds in drug discovery.[13] It involves the reaction of an aryl halide with an aryl boronic acid (or its ester) in the presence of a palladium catalyst and a base.[12][14] The reaction is highly versatile, tolerant of many functional groups, and often proceeds with high yields.[13]
Caption: Generalized workflow for biphenyl synthesis via Suzuki-Miyaura cross-coupling.
The Ullmann reaction, or Ullmann coupling, is a classic method that involves the coupling of two molecules of an aryl halide, typically an iodide, in the presence of finely powdered copper at high temperatures (around 200°C).[15][16] While historically significant, this method requires harsh conditions and is often limited to the synthesis of symmetrical biaryls.[17] Modern variations may use palladium or nickel catalysts to achieve milder reaction conditions.[17]
Applications in Drug Development and Materials Science
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable pharmacokinetic properties.[12][18]
Pharmaceutical Applications
The biphenyl motif is present in numerous marketed drugs across various therapeutic areas.[18][19] The rotational flexibility of the biphenyl unit allows it to adopt specific conformations to fit into protein binding pockets.
-
Antihypertensives: Telmisartan and other "sartan" drugs are angiotensin II receptor blockers that feature a biphenyl core.[1]
-
Anti-inflammatory Agents: Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) with a biphenyl structure.[1]
-
Antifungals: Biphenyl itself has antifungal properties and was used as a preservative for citrus fruits (E230).[1]
-
Cancer Immunotherapy: Biphenyl derivatives are being actively researched as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer therapy.[20]
-
Other Therapeutic Areas: Biphenyl derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, anti-diabetic, and immunosuppressant effects.[13][21][22]
Caption: Logical relationship of the biphenyl core structure to its diverse applications.
Materials Science Applications
-
Liquid Crystals: Cyanobiphenyls, where a cyano group is attached to a biphenyl core, were foundational molecules for the development of liquid crystal displays (LCDs).[1]
-
Organic Electronics: The electronic properties of biphenyl-based compounds make them suitable for use in Organic Light-Emitting Diodes (OLEDs).[18]
-
Plastics and Polymers: Biphenyl is an intermediate for various plastics and polymers.[1]
Toxicology and Metabolism
Toxicological Profile
Biphenyl is considered mildly toxic.[1] The primary health concerns are associated with occupational exposure and its derivatives, particularly PCBs.
-
Acute Exposure: Short-term exposure to biphenyl fumes can cause nausea, vomiting, and irritation of the eyes and respiratory tract.
-
Chronic Exposure: Long-term exposure in workers has been linked to damage to the liver and nervous system. Animal studies show that repeated ingestion of large amounts can damage the kidneys and blood.[23]
-
Carcinogenicity: The U.S. EPA has classified biphenyl as a Group D substance, not classifiable as to human carcinogenicity.[23] However, there is suggestive evidence from animal studies, with high exposure linked to urinary bladder tumors in male rats and liver tumors in female mice.[24]
Metabolism
In mammals, biphenyl is metabolized primarily in the liver. The process is qualitatively similar between humans and experimental animals.[24] The parent compound is converted into a range of hydroxylated metabolites by cytochrome P450 enzymes.[24]
The major metabolite is 4-hydroxybiphenyl (4-HBP).[24] These hydroxylated metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility, facilitating their excretion in the urine.[24] Unmetabolized biphenyl is not typically found in urine.[11]
Caption: Simplified metabolic pathway of biphenyl in mammals.
Environmental Fate and Polychlorinated Biphenyls (PCBs)
Biphenyl is a precursor to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1] PCBs were once widely used as coolants and insulating fluids due to their high thermal stability but were banned due to their environmental toxicity, persistence, and adverse health effects, including carcinogenicity.[25][26] In the environment, biphenyl itself is degraded by microorganisms and has an estimated atmospheric half-life of about 1.4 days.
Experimental Protocols
The following are generalized protocols for the synthesis of biphenyl and its derivatives, intended for an audience with a professional background in synthetic organic chemistry. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-methylbiphenyl (B165694) from 4-bromotoluene (B49008) and phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (B44618) [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.01-0.05 mol%) and triphenylphosphine (2-4 equivalents relative to Pd). Add a portion of the toluene solvent and stir for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the remaining toluene and degassed water (typically in a ratio of 4:1 to 10:1 toluene:water). The mixture should be biphasic.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexane (B92381) or a hexane/ethyl acetate mixture) or by recrystallization from ethanol to yield 4-methylbiphenyl as a white solid.
Protocol: Synthesis of Biphenyl via Ullmann Reaction
This protocol describes the classic synthesis of biphenyl from iodobenzene (B50100).
Materials:
-
Iodobenzene
-
Copper powder (activated)
-
Sand
-
Dimethylformamide (DMF, as solvent, optional)
-
Standard high-temperature reaction glassware
Procedure:
-
Reactant Mixing: In a thick-walled glass tube or a round-bottom flask equipped with a reflux condenser, thoroughly mix iodobenzene (1.0 eq) with an excess of activated copper powder (at least 2.0 eq). A small amount of sand can be added to prevent clumping.
-
Reaction (Solvent-Free): Seal the tube (if used) or heat the flask under an inert atmosphere. Heat the mixture to approximately 200-220 °C in a sand bath or heating mantle. The reaction is often vigorous. Maintain the temperature for 2-4 hours.
-
Reaction (with Solvent): Alternatively, the reaction can be performed in a high-boiling polar aprotic solvent like DMF.[27] Dissolve iodobenzene in DMF, add copper powder, and reflux the mixture. This method often requires longer reaction times (40+ hours).[27]
-
Workup: Cool the reaction mixture to room temperature. If performed neat, extract the solid mass with hot toluene or another suitable solvent. Filter the mixture to remove copper and copper salts.
-
Purification: Wash the organic filtrate with dilute acid, then water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Remove the solvent by rotary evaporation. The crude biphenyl can be purified by recrystallization from ethanol or by sublimation to yield colorless crystals.[6]
References
- 1. Biphenyl - Wikipedia [en.wikipedia.org]
- 2. Biphenyl: Structure, Properties & Key Reactions Explained [vedantu.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Biphenyl [webbook.nist.gov]
- 9. Biphenyl | Synthesis, Structure, Properties | Britannica [britannica.com]
- 10. Biphenyl | 92-52-4 [chemicalbook.com]
- 11. Biphenyl (CICADS) [inchem.org]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 14. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 15. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 16. byjus.com [byjus.com]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijsdr.org [ijsdr.org]
- 23. epa.gov [epa.gov]
- 24. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
